molecular formula C24H19ClN4OS2 B2587909 3-((4-(3-chlorophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-56-9

3-((4-(3-chlorophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2587909
CAS RN: 847403-56-9
M. Wt: 479.01
InChI Key: RKFCNXQTUFJLNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-(3-chlorophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C24H19ClN4OS2 and its molecular weight is 479.01. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

This compound has shown promising antiproliferative and apoptotic activity against colon cancer cells (HCT-116). Researchers synthesized a series of 24 compounds based on structural modifications of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. Among these, compounds 7a and 7g exhibited the highest inhibitory activity, with an IC50 value of 0.12 mg/mL. Importantly, their action was specific to cancerous cells, sparing normal cells .

Organic Semiconductors

The benzo[b]thieno[2,3-d]thiophene (BTT) core structure, with additional alkyl-thiophene cores and end-capping alkyl side chains, has potential as a solution-processed organic semiconductor (OSC). Three novel organic materials based on this core structure were synthesized and characterized .

Solubility Enhancement

The 3,4-dimethoxybenzyl group serves as a protective group for the thiol moiety, increasing the solubility and stability of the precursor. However, it becomes cleaved off during monolayer formation, especially at elevated temperatures and in the presence of protons (e.g., trifluoroacetic acid) .

HDAC Inhibitors

The compound’s structure modification led to potent histone deacetylase inhibitors (HDACIs). These molecules play a crucial role in epigenetic regulation and have implications in cancer therapy .

Signaling Pathways

The compound potentially acts through the HSP90 and TRAP1-mediated signaling pathway. Compounds 7a and 7g showed the highest selectivity to TRAP1, explaining their superior activity .

Nuclear Disintegration

Staining with DAPI (4’,6-diamidino-2-phenylindole) revealed nuclear disintegration in compound-treated cancerous cells, further supporting its anticancer potential .

properties

IUPAC Name

3-[[4-(3-chlorophenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4OS2/c1-16-9-11-17(12-10-16)15-31-23-27-26-22(29(23)19-6-4-5-18(25)13-19)14-28-20-7-2-3-8-21(20)32-24(28)30/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFCNXQTUFJLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-(3-chlorophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

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